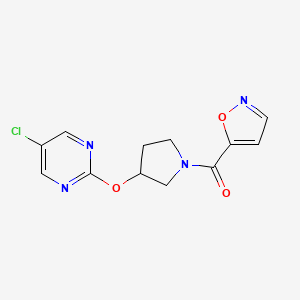

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3/c13-8-5-14-12(15-6-8)19-9-2-4-17(7-9)11(18)10-1-3-16-20-10/h1,3,5-6,9H,2,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBSCMNWSQOMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.

Mode of Action

Gpr119 agonists, like the structurally similar compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract.

Biochemical Pathways

The activation of gpr119 can lead to the stimulation of adenylate cyclase, increasing the production of cyclic amp, which in turn activates protein kinase a, leading to the release of insulin.

Actividad Biológica

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone represents a novel synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a pyrrolidine ring and a chlorinated pyrimidine moiety, suggest significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.73 g/mol. The presence of a chloropyrimidine and isoxazole ring system is indicative of its potential interaction with various biological targets.

The biological activity of this compound can be attributed to its structural components, which are known to interact with specific biological pathways:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties.

- Anticancer Potential : The chloropyrimidine moiety has been associated with anticancer activity in other derivatives, indicating that this compound could inhibit tumor cell proliferation.

- Neuroactive Effects : Compounds containing pyrrolidine structures are often explored for their neuroactive properties, which could be relevant for treating neurological disorders.

In Vitro Studies

Recent studies have indicated that derivatives similar to this compound exhibit promising in vitro activity against various cancer cell lines. For example, compounds with similar structures have demonstrated the ability to inhibit cell migration and invasion in A431 vulvar epidermal carcinoma cells, highlighting their potential as anticancer agents .

Predictive Models

In silico studies using software like PASS (Prediction of Activity Spectra for Substances) have suggested that this compound may interact with multiple biological targets. These models predict activities based on structural similarities to known bioactive compounds, indicating potential for further exploration in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Methylphenidate | Pyrrolidine structure | CNS stimulant |

| Clonazepam | Benzodiazepine structure | Anxiolytic |

The unique combination of a chlorinated pyrimidine and isoxazole in this compound may confer distinct pharmacological properties not found in other compounds .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the literature:

Key Observations :

- Electronic Effects: The target compound’s chlorine atom introduces strong electron-withdrawing effects, contrasting with the electron-donating amino groups in 7a and 7b . This may enhance electrophilic reactivity in cross-coupling reactions.

- Solubility : Compared to 7b’s ethyl carboxylate group (which increases lipophilicity), the target’s isoxazole and pyrrolidine rings likely improve aqueous solubility, critical for bioavailability.

- Thermal Stability : The nitro and thioxo groups in the pyrimidine analog contribute to its high melting point (190.9°C), whereas the target’s melting point is unreported but expected to be lower due to less rigid substituents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone, and how can yield and purity be optimized?

- Methodology :

- Step 1 : Nucleophilic substitution to attach the chloropyrimidine moiety to the pyrrolidine ring. Use anhydrous solvents (e.g., DMF or THF) and a base like NaH to deprotonate the hydroxyl group on pyrrolidine .

- Step 2 : Coupling the isoxazole-5-carbonyl group via a carbodiimide-mediated reaction (e.g., EDCI/HOBt) under inert conditions .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) and improves regioselectivity. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignments?

- Methodology :

- NMR : H and C NMR confirm regiochemistry of the pyrrolidine-pyrimidine linkage (e.g., coupling constants for axial vs. equatorial protons) and isoxazole carbonyl position .

- X-ray crystallography : Resolves stereochemical uncertainties (e.g., chair vs. boat conformation of pyrrolidine) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z 349.08) and detects impurities .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of the chloropyrimidine-pyrrolidine coupling step?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr reactions, while non-polar solvents favor elimination byproducts.

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in biphasic systems .

- Temperature : Higher temperatures (80–100°C) accelerate kinetics but may degrade sensitive intermediates. Controlled microwave heating (50–80°C) balances speed and stability .

- Data contradiction example : Conflicting reports on optimal base (NaH vs. KCO) require kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?

- Methodology :

- Assay design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement. For kinase inhibition, compare IC values across ATP-competitive and allosteric binding assays .

- Data normalization : Account for solvent effects (e.g., DMSO tolerance <1% v/v) and compound stability (e.g., hydrolytic degradation in aqueous buffers) .

- Statistical analysis : Apply Grubbs’ test to exclude outliers and use Hill slopes to detect cooperative binding artifacts .

Q. How can in silico modeling predict metabolic liabilities of the compound’s isoxazole and pyrrolidine moieties?

- Methodology :

- CYP450 metabolism : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., pyrrolidine N-oxide formation) .

- Reactivity alerts : Rule-of-five filters (e.g., PAINS) flag thiol-reactive isoxazole intermediates .

- Experimental validation : Microsomal stability assays (human liver microsomes + NADPH) quantify metabolic half-life .

Key Challenges and Research Gaps

- Stereochemical control : Racemization at the pyrrolidine center during coupling requires chiral auxiliaries or asymmetric catalysis .

- Bioactivity vs. toxicity : Isoxazole ring oxidation may generate reactive metabolites; incorporate deuterium labeling to track pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.